

Technical Guide: Small Molecule Inhibitors Containing the Indazole-Phenol Moiety

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Compound of Interest

Compound Name: 4-[[[2H-indazol-7-yl)amino]methyl]phenol

CAS No.: 1158058-16-2

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Executive Summary

This technical guide analyzes the indazole-phenol structural motif, a privileged scaffold in medicinal chemistry. This moiety combines the robust, flat architecture of the indazole (a bioisostere of indole and purine) with the hydrogen-bonding capabilities of a phenol group. This combination is particularly effective in targeting ATP-binding pockets (kinases, Hsp90) and nuclear receptors (Estrogen Receptor

). This guide details the pharmacophore rationale, synthetic routes, structure-activity relationships (SAR), and experimental protocols for developing inhibitors based on this core.

Part 1: Structural Rationale & Pharmacophore Modeling

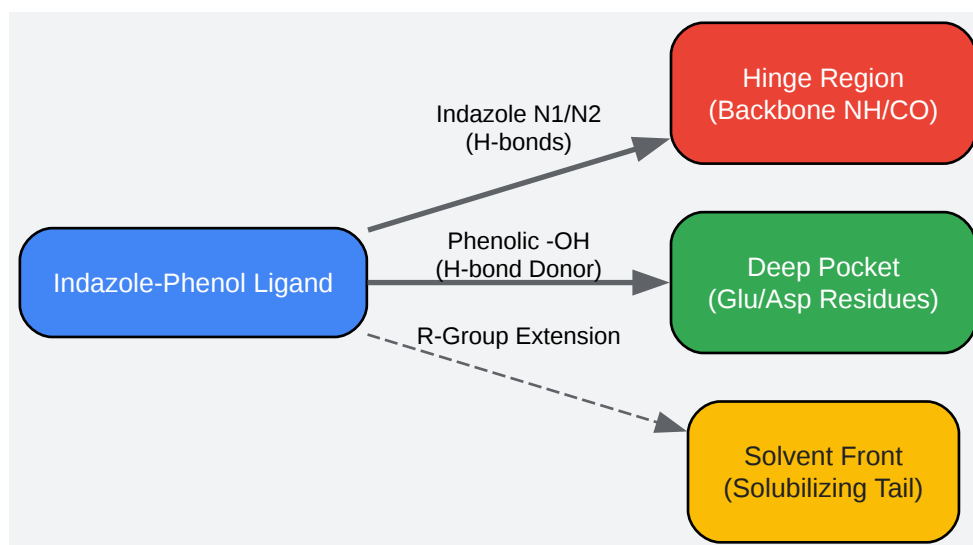
The Privileged Scaffold

The indazole-phenol moiety typically functions as a Type I or Type 1.5 ATP-competitive inhibitor in kinases and chaperones.

- Indazole Core: Acts as the "hinge binder."^[1] The nitrogen atoms (and) serve as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP. Its bicyclic nature provides rigid planarity, essential for fitting into narrow hydrophobic clefts.
- Phenol Moiety: Often positioned at the C3 or N1 position of the indazole. The hydroxyl group (-OH) acts as a critical anchor, forming high-affinity hydrogen bonds with catalytic residues (e.g., the conserved Glutamate in kinases or Aspartate in Hsp90).

Pharmacophore Visualization

The following diagram illustrates the interaction logic between the indazole-phenol ligand and a generic ATP-binding pocket.



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Figure 1: Pharmacophore interaction map showing the dual-anchoring mechanism of the indazole-phenol moiety.

Part 2: Synthetic Strategies

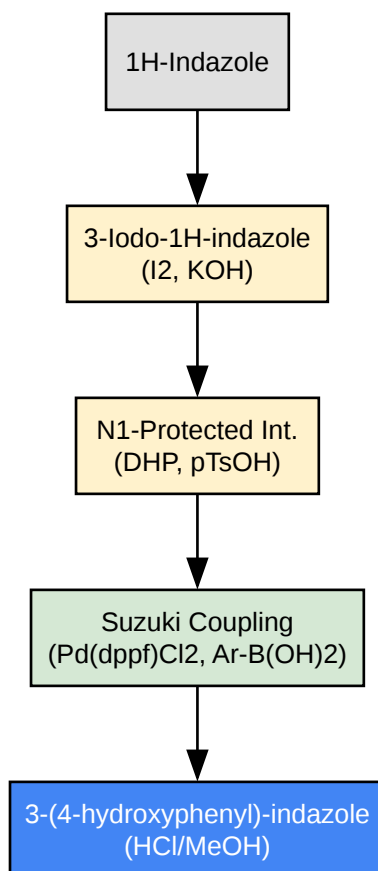
The construction of 3-arylindazoles is the most common approach for this moiety. The Suzuki-Miyaura cross-coupling is the industry standard due to its tolerance of the unprotected phenol (often requiring only transient protection) and high yields.

Core Synthesis Protocol: C3-Arylation

Objective: Synthesize 3-(4-hydroxyphenyl)-1H-indazole.

Reaction Scheme Logic:

- Halogenation: Iodination of the indazole C3 position (most reactive site for electrophilic substitution).
- Protection: Protection of the indazole N1 (often THP or SEM) to prevent N-arylation side reactions.
- Coupling: Pd-catalyzed cross-coupling with 4-hydroxyphenylboronic acid.
- Deprotection: Acidic removal of the protecting group.



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Figure 2: Synthetic route for C3-functionalized indazole-phenol derivatives.

Detailed Protocol (Bench-Validated)

- Iodination: Dissolve 1H-indazole (1.0 eq) in 1,4-dioxane. Add KOH (4.0 eq) followed by (1.1 eq). Stir at RT for 2h. Quench with . Isolate 3-iodoindazole.[2][3]
- Protection: React 3-iodoindazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to yield 1-(tetrahydro-2H-pyran-2-yl)-3-iodoindazole.
- Suzuki Coupling:
 - Mix Protected-Indazole (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and (2.0 eq) in DME/Water (4:1).
 - Degas with for 10 min.
 - Add (0.05 eq). Heat to 90°C for 12h.
- Workup: Extract with EtOAc, wash with brine, dry over .
- Deprotection: Treat crude with 4M HCl in dioxane/MeOH for 2h. Neutralize and precipitate the final product.

Part 3: Case Studies & Target Applications

Case Study: Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes oncogenic proteins.[4]

- Mechanism: The Hsp90 ATP-binding pocket contains a specific "lid" and a conserved Aspartate (Asp93).

- **Role of Moiety:** The resorcinol (1,3-dihydroxybenzene) motif is a classic Hsp90 binder. Indazole-phenols mimic this by presenting the phenol -OH to Asp93 while the indazole scaffold stacks against the hydrophobic walls (Phe138).
- **Data:** 3-(2,4-dihydroxyphenyl)indazoles have demonstrated values < 50 nM in fluorescence polarization assays.

Case Study: Estrogen Receptor Beta (ER) Agonists

ER

agonists are sought for neuroprotection without the proliferative risks of ER activation.

- **Mechanism:** The phenol group mimics the A-ring of estradiol (E2).
- **Selectivity:** The indazole core is bulkier than the steroid backbone, exploiting the slightly larger ligand-binding pocket of ER compared to ER.
- **Key Compound:** Indazole-Cl (7-chloro-3-(4-hydroxyphenyl)-1H-indazole) shows >80-fold selectivity for ER.

Part 4: Experimental Validation (Self-Validating Protocols)

Hsp90 Fluorescence Polarization (FP) Binding Assay

This assay measures the displacement of a fluorescently labeled Geldanamycin (FITC-GM) by the test compound.

Reagents:

- Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

, 20 mM

, 0.01% NP-40.

- Tracer: FITC-Geldanamycin (3 nM final).

- Protein: Recombinant Hsp90

(10 nM final).

Workflow:

- Plate Prep: Add 1

L of test compound (DMSO stock) to 384-well black plates.

- Protein Addition: Add 10

L of Hsp90 enzyme solution. Incubate 15 min at RT.

- Tracer Addition: Add 10

L of FITC-GM solution.

- Equilibration: Incubate 2 hours at RT in dark.

- Readout: Measure mP (milli-polarization) on a multi-mode plate reader (Ex 485nm / Em 535nm).

Validation Criteria (Self-Checking):

- Z-Factor: Must be > 0.5.

- Positive Control: Unlabeled Geldanamycin (

nM).

- Negative Control: DMSO only (High mP value).

ADME Consideration: Phenol Metabolism

Phenols are susceptible to rapid glucuronidation (Phase II metabolism).

- Risk: High clearance and low oral bioavailability.
- Mitigation Strategy:
 - Steric Shielding: Introduce ortho-substituents (e.g., Fluorine or Methyl) next to the -OH group to hinder UGT enzymes.
 - Bioisostere Replacement: If metabolic instability persists, replace phenol with indazole-amine or pyridine-one, though this often reduces potency.

Part 5: Structure-Activity Relationship (SAR)

Summary

R-Group (Indazole C3)	Target Affinity (Kinase/Hsp90)	Metabolic Stability	Notes
Phenyl (unsubstituted)	Low	High	Lacks key H-bond donor.
4-Hydroxyphenyl	High	Low	Critical H-bond anchor; rapid glucuronidation.
3-Fluoro-4-hydroxyphenyl	Very High	Moderate	Fluorine increases acidity of OH (better H-bond) and blocks metabolism.
4-Methoxyphenyl	Moderate	High	Loses H-bond donor; active only if pocket accepts H-bond acceptor.

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